N-methyladamantan-1-amine hydrochloride
Overview
Description
N-methyladamantan-1-amine hydrochloride is a chemical compound with the molecular formula C11H20ClN. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its stability and has been studied for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyladamantan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method includes the methylenation reaction of adamantanamine hydrochloride with formalin in water or a water-soluble organic solvent . These reactions typically require specific conditions such as the presence of sulfuric acid or other catalysts to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-methyladamantan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acid chlorides, acid anhydrides, and aldehydes. . These reactions are typically acid-catalyzed and may require specific temperatures and solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the acylation of this compound with acid chlorides or anhydrides forms amides .
Scientific Research Applications
N-methyladamantan-1-amine hydrochloride has been extensively studied for its applications in various fields:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been explored for its potential as a biochemical probe and in the study of biological systems.
Medicine: It has shown promise in the development of antiviral drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of N-methyladamantan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to have low nanomolar affinity for the σ1 receptor, which plays a role in various cellular processes . The compound’s unique structure allows it to interact with these targets effectively, leading to its observed biological effects.
Comparison with Similar Compounds
N-methyladamantan-1-amine hydrochloride can be compared with other similar compounds, such as:
3-Methyladamantan-1-amine hydrochloride: This compound has a similar structure but with a methyl group at a different position.
N-(3,5-Dimethyladamantan-1-yl)formamide: Another related compound with additional methyl groups and a formamide functional group.
These compounds share some properties with this compound but also have unique characteristics that make them suitable for different applications.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help further explore its potential and develop new applications.
Properties
IUPAC Name |
N-methyladamantan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N.ClH/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11;/h8-10,12H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWTWRYRZDCDBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC12CC3CC(C1)CC(C3)C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3717-39-3 | |
Record name | Tricyclo[3.3.1.13,7]decan-1-amine, N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3717-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Adamantanamine, N-methyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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